Cas no 477710-88-6 (3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid)

477710-88-6 structure
Nome do Produto:3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
- 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
-
- Inchi: 1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6-
- Chave InChI: KDTWPCUMNLTCRW-SREVYHEPSA-N
- SMILES: OC(/C=C\C1C=NNC=1C1C=CC=CC=1)=O
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 272
- XLogP3: 1.8
- Superfície polar topológica: 66
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864351-0.5g |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
477710-88-6 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1864351-0.05g |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
477710-88-6 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1864351-2.5g |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
477710-88-6 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1864351-5.0g |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
477710-88-6 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1864351-0.1g |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
477710-88-6 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1864351-0.25g |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
477710-88-6 | 0.25g |
$906.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414470-50mg |
(e)-3-(3-Phenyl-1h-pyrazol-4-yl)acrylic acid |
477710-88-6 | 98% | 50mg |
¥17858.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414470-100mg |
(e)-3-(3-Phenyl-1h-pyrazol-4-yl)acrylic acid |
477710-88-6 | 98% | 100mg |
¥18722.00 | 2024-05-12 |
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Literatura Relacionada
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
3. Back matter
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
477710-88-6 (3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid) Produtos relacionados
- 1105233-41-7(1-(3,4-difluorophenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea)
- 2649054-71-5(2-(2-isocyanatoethyl)-6-methoxynaphthalene)
- 104830-78-6(N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide)
- 2680758-46-5(5,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid)
- 1806705-76-9(1-(3-Chloropropyl)-2-iodo-3-(trifluoromethylthio)benzene)
- 1250841-19-0(1-(propan-2-yloxy)cycloheptylmethanamine)
- 1057501-58-2(2-cyano-3-(3,4-dihydroxy-5-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide)
- 128318-80-9(2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine)
- 1873555-66-8(N-ethyl-2-fluoro-6-nitrobenzene-1-sulfonamide)
- 2137638-01-6(1-Piperazinecarboxylic acid, 4-[3-[(chloromethoxy)carbonyl]cyclobutyl]-, 1,1-dimethylethyl ester)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel